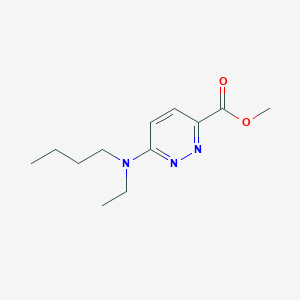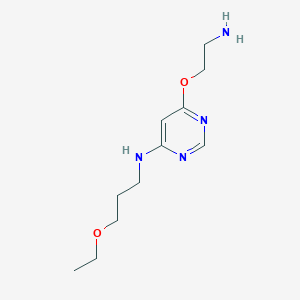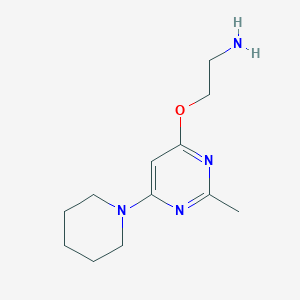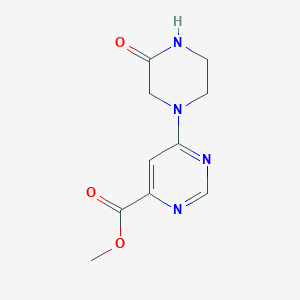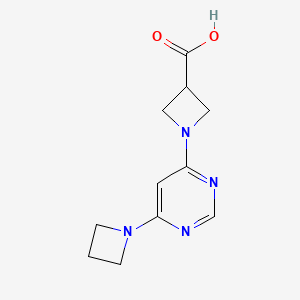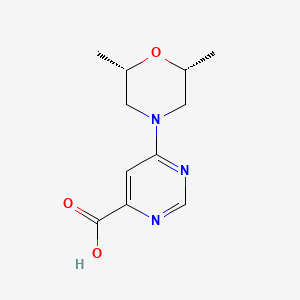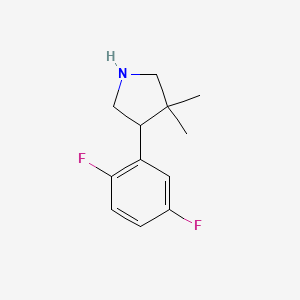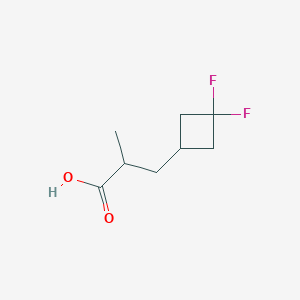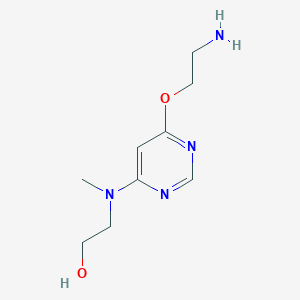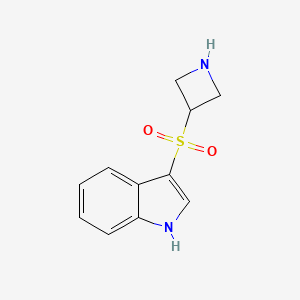
3-(azétidin-3-ylsulfonyl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. For example, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can be alkylated with organometal reagents in the presence of Cu (OTf) 2 .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on the specific compound. For example, some azetidines are found as a powder .Applications De Recherche Scientifique
Synthèse d'hétérocycles azotés
Le composé peut être utilisé dans la synthèse de divers hétérocycles azotés, qui sont essentiels dans les produits pharmaceutiques. Des méthodes telles que l'amination intramoléculaire des organoboronates pourraient être appliquées pour synthétiser des azétidines, des pyrrolidines et des pipéridines .
Couplage croisé de Suzuki-Miyaura
Un couplage croisé Csp2-Csp3 de Suzuki catalysé par le nickel avec des acides boroniques pourrait être facilité par le « 3-(azétidin-3-ylsulfonyl)-1H-indole », fournissant des azétidines portant un centre quaternaire tout-carbone avec une haute tolérance aux groupes fonctionnels .
Hydroamination intramoléculaire électrocatalytique
Ce composé pourrait être impliqué dans l'hydroamination intramoléculaire électrocatalytique de sulfonamides allyliques, conduisant à la formation d'azétidines. Ce processus bénéficie de la catalyse au cobalt et de l'électricité pour la génération régiosélective d'intermédiaires carbocationiques .
Mécanisme D'action
Target of Action
The primary target of 3-(azetidin-3-ylsulfonyl)-1H-indole is the mGlu2 receptor . The mGlu2 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.
Mode of Action
3-(Azetidin-3-ylsulfonyl)-1H-indole interacts with the mGlu2 receptor as a positive allosteric modulator (PAM) . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. This results in an increase in the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole affects several biochemical pathways. The most significant is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in the intracellular levels of cAMP, affecting various downstream effects such as the regulation of gene expression.
Pharmacokinetics
Related compounds have been shown to be orally bioavailable and brain-penetrant , suggesting that 3-(azetidin-3-ylsulfonyl)-1H-indole may have similar properties.
Result of Action
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole can lead to various molecular and cellular effects. For example, it can result in changes in neuronal excitability and synaptic plasticity . These changes can affect various brain functions, including cognition and pain perception.
Action Environment
The action of 3-(azetidin-3-ylsulfonyl)-1H-indole can be influenced by various environmental factors. For instance, the presence of other neurotransmitters or drugs can affect its binding to the mGlu2 receptor. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(azetidin-3-ylsulfonyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPJBRPFUGHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



